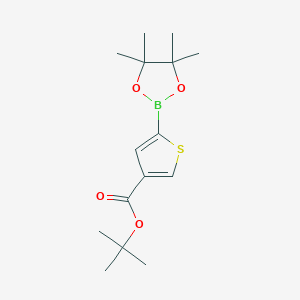

4-(t-Butoxycarbonyl)thiophene-2-boronic acid pinacol ester

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-(t-Butoxycarbonyl)thiophene-2-boronic acid pinacol ester is a boronic ester derivative with the molecular formula C15H23BO4S. It is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is known for its stability and reactivity, making it a valuable reagent in various chemical processes .

作用机制

Target of Action

The primary target of 4-(t-Butoxycarbonyl)thiophene-2-boronic acid pinacol ester is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The compound acts as a reagent in the synthesis of bis-amide derivatives as CSF1R inhibitors .

Mode of Action

The compound participates in the SM coupling reaction, which involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . In the transmetalation step, the compound, being a nucleophilic organoboron reagent, is transferred from boron to palladium .

Biochemical Pathways

The compound is involved in the SM coupling reaction, which is a key pathway in organic synthesis . This reaction enables the formation of carbon–carbon bonds, which is a fundamental process in the synthesis of various organic compounds .

Pharmacokinetics

It’s important to note that the compound’s stability and reactivity in the sm coupling reaction make it a valuable reagent in organic synthesis .

Result of Action

The result of the compound’s action is the formation of new carbon–carbon bonds via the SM coupling reaction . This enables the synthesis of a wide range of organic compounds, including bis-amide derivatives that act as CSF1R inhibitors .

Action Environment

The compound’s action can be influenced by environmental factors such as pH. For instance, the rate of hydrolysis of boronic pinacol esters, a class of compounds to which the compound belongs, is known to be considerably accelerated at physiological pH . This suggests that the compound’s action, efficacy, and stability can be significantly affected by the pH of the environment .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(t-Butoxycarbonyl)thiophene-2-boronic acid pinacol ester typically involves the reaction of thiophene-2-boronic acid with pinacol in the presence of a base. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boronic ester. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), are often employed to achieve the desired product quality .

化学反应分析

Types of Reactions

4-(t-Butoxycarbonyl)thiophene-2-boronic acid pinacol ester undergoes various chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base.

Protodeboronation: This reaction involves the removal of the boronic ester group, often using a protic solvent or a base.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Common reagents include palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol).

Protodeboronation: Common reagents include protic solvents (e.g., water, methanol) and bases (e.g., NaOH).

Major Products Formed

科学研究应用

4-(t-Butoxycarbonyl)thiophene-2-boronic acid pinacol ester is widely used in scientific research due to its versatility and reactivity. Some of its applications include:

Organic Synthesis: It is used as a key reagent in the synthesis of complex organic molecules, including pharmaceuticals and natural products.

Material Science: It is employed in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Biological Research: It is used in the synthesis of biologically active compounds and as a tool for studying biological pathways.

相似化合物的比较

4-(t-Butoxycarbonyl)thiophene-2-boronic acid pinacol ester can be compared with other boronic esters, such as:

Thiophene-2-boronic acid pinacol ester: Similar in structure but lacks the t-butoxycarbonyl group, which can influence its reactivity and stability.

Phenylboronic acid pinacol ester: A more commonly used boronic ester with different electronic properties and reactivity.

The uniqueness of this compound lies in its specific functional groups, which provide distinct reactivity and stability advantages in various chemical processes.

生物活性

4-(t-Butoxycarbonyl)thiophene-2-boronic acid pinacol ester is a boron-containing compound that has garnered attention in medicinal chemistry due to its potential biological activities. Boronic acids and their derivatives are known for their ability to interact with biological molecules, making them valuable in drug design and development.

- Chemical Name : this compound

- Molecular Formula : C15H23BO4S

- Molecular Weight : 310.22 g/mol

The biological activity of this compound is primarily attributed to its ability to form reversible covalent bonds with biomolecules, particularly those containing hydroxyl groups. This property allows it to act as an inhibitor for various enzymes, including proteases and kinases, which are critical in numerous biochemical pathways.

1. Enzyme Inhibition

Research has indicated that boronic acids can serve as effective inhibitors for serine proteases and other enzymes. For instance, studies have shown that compounds similar to 4-(t-Butoxycarbonyl)thiophene-2-boronic acid can inhibit furin, a protease involved in the processing of various proteins, including viral proteins . This inhibition can disrupt viral replication and has implications for antiviral drug development.

2. Anticancer Properties

The compound's ability to inhibit specific kinases suggests potential anticancer applications. Kinases play a pivotal role in cell signaling pathways that regulate cell growth and survival. By inhibiting these enzymes, this compound may induce apoptosis in cancer cells or inhibit tumor growth.

Study on Kinase Inhibition

A study published in the Journal of Medicinal Chemistry explored various boronic acid derivatives for their inhibitory activity against GSK-3β, a kinase implicated in cancer and neurodegenerative diseases. The results indicated that certain modifications to the boronic acid structure enhanced inhibitory potency, with IC50 values ranging from nanomolar to micromolar concentrations . Although specific data on this compound was not provided, the trends observed suggest its potential efficacy.

Cytotoxicity Assessment

In another investigation assessing cytotoxic effects on cancer cell lines, compounds structurally related to 4-(t-Butoxycarbonyl)thiophene-2-boronic acid were evaluated for their impact on cell viability using fluorometric assays. The results indicated that many derivatives exhibited significant cytotoxicity at concentrations lower than those required for kinase inhibition, highlighting the compound's dual role as both an inhibitor and a potential therapeutic agent .

Comparative Analysis

| Compound | Molecular Weight | IC50 (nM) | Biological Activity |

|---|---|---|---|

| This compound | 310.22 g/mol | TBD | Enzyme Inhibition |

| Boronic Acid Derivative A | TBD | 8 | GSK-3β Inhibition |

| Boronic Acid Derivative B | TBD | 50 | Furin Inhibition |

属性

IUPAC Name |

tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23BO4S/c1-13(2,3)18-12(17)10-8-11(21-9-10)16-19-14(4,5)15(6,7)20-16/h8-9H,1-7H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQZFEVBLDVDJID-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CS2)C(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23BO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。